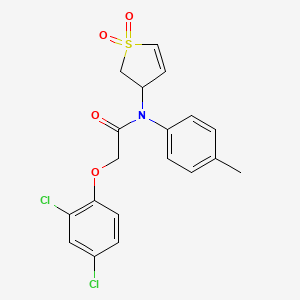
N-(3-bromo-4-methoxybenzylidene)-4-(4-methylbenzyl)-1-piperazinamine
Descripción general
Descripción
N-(3-bromo-4-methoxybenzylidene)-4-(4-methylbenzyl)-1-piperazinamine, also known as BM212, is a novel compound synthesized for its potential as a therapeutic agent. BM212 belongs to the class of piperazine derivatives and has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mecanismo De Acción
The exact mechanism of action of N-(3-bromo-4-methoxybenzylidene)-4-(4-methylbenzyl)-1-piperazinamine is not fully understood. However, studies have suggested that N-(3-bromo-4-methoxybenzylidene)-4-(4-methylbenzyl)-1-piperazinamine acts as a partial agonist at the dopamine D3 receptor, which may contribute to its potential therapeutic effects. N-(3-bromo-4-methoxybenzylidene)-4-(4-methylbenzyl)-1-piperazinamine has also been shown to modulate the activity of other neurotransmitter systems, which may further contribute to its pharmacological effects.
Biochemical and Physiological Effects
N-(3-bromo-4-methoxybenzylidene)-4-(4-methylbenzyl)-1-piperazinamine has been shown to have a range of biochemical and physiological effects. Studies have suggested that N-(3-bromo-4-methoxybenzylidene)-4-(4-methylbenzyl)-1-piperazinamine may have potential therapeutic effects in the treatment of psychiatric disorders, including depression and addiction. N-(3-bromo-4-methoxybenzylidene)-4-(4-methylbenzyl)-1-piperazinamine has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases, such as Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-bromo-4-methoxybenzylidene)-4-(4-methylbenzyl)-1-piperazinamine has several advantages for use in laboratory experiments. It is a novel compound with a unique pharmacological profile, which may be useful in the development of new therapeutic agents. N-(3-bromo-4-methoxybenzylidene)-4-(4-methylbenzyl)-1-piperazinamine is also relatively stable and easy to synthesize, which makes it a convenient compound for use in laboratory experiments.
However, there are also some limitations to the use of N-(3-bromo-4-methoxybenzylidene)-4-(4-methylbenzyl)-1-piperazinamine in laboratory experiments. Its mechanism of action is not fully understood, which may limit its potential applications. In addition, further studies are needed to fully characterize the pharmacokinetics and pharmacodynamics of N-(3-bromo-4-methoxybenzylidene)-4-(4-methylbenzyl)-1-piperazinamine, which may affect its potential as a therapeutic agent.
Direcciones Futuras
There are several potential future directions for research on N-(3-bromo-4-methoxybenzylidene)-4-(4-methylbenzyl)-1-piperazinamine. One area of interest is the development of new therapeutic agents based on the pharmacological profile of N-(3-bromo-4-methoxybenzylidene)-4-(4-methylbenzyl)-1-piperazinamine. Studies could also focus on further characterizing the mechanism of action of N-(3-bromo-4-methoxybenzylidene)-4-(4-methylbenzyl)-1-piperazinamine and its potential applications in the treatment of psychiatric and neurodegenerative disorders. Additionally, studies could explore the potential use of N-(3-bromo-4-methoxybenzylidene)-4-(4-methylbenzyl)-1-piperazinamine as a research tool for investigating the role of dopamine and other neurotransmitter systems in the regulation of behavior and cognition.
Aplicaciones Científicas De Investigación
N-(3-bromo-4-methoxybenzylidene)-4-(4-methylbenzyl)-1-piperazinamine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that N-(3-bromo-4-methoxybenzylidene)-4-(4-methylbenzyl)-1-piperazinamine exhibits significant affinity for the dopamine D3 receptor, which is involved in the regulation of reward and motivation. N-(3-bromo-4-methoxybenzylidene)-4-(4-methylbenzyl)-1-piperazinamine has also been shown to modulate the activity of other neurotransmitter systems, including serotonin and norepinephrine, which are involved in mood regulation and cognition.
Propiedades
IUPAC Name |
(E)-1-(3-bromo-4-methoxyphenyl)-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrN3O/c1-16-3-5-17(6-4-16)15-23-9-11-24(12-10-23)22-14-18-7-8-20(25-2)19(21)13-18/h3-8,13-14H,9-12,15H2,1-2H3/b22-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJVUQSZTPIBOH-HYARGMPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=CC(=C(C=C3)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)/N=C/C3=CC(=C(C=C3)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-4-methoxy-benzylidene)-[4-(4-methyl-benzyl)-piperazin-1-yl]-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-2-(3-thienyl)acetamide](/img/structure/B3911418.png)
![2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B3911426.png)

![N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B3911447.png)
![5-(4-fluorophenyl)-2-(1-pyrrolidinylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B3911455.png)

![N'-[3-(2-nitrophenyl)-2-propen-1-ylidene]-6-oxo-1,6-dihydro-3-pyridazinecarbohydrazide](/img/structure/B3911479.png)

![3-{[(4-acetylphenyl)amino]carbonyl}spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxylic acid](/img/structure/B3911486.png)
![(1S*,5R*)-6-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B3911497.png)
![5-(2-furyl)-N-[3-(1-hydroxyethyl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3911504.png)


![N~2~-(4-methylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3911518.png)